molecular formula C11H9Br3N2S B1518735 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide CAS No. 1172759-40-8

2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide

Número de catálogo: B1518735
Número CAS: 1172759-40-8
Peso molecular: 440.98 g/mol
Clave InChI: POCBKVZNGNCICJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Basic Chemical Information

2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is officially registered under Chemical Abstracts Service number 1172759-40-8, providing its primary identification in chemical databases and regulatory systems. The compound is classified as a heterocyclic organic compound containing both nitrogen and sulfur atoms within its ring structure, specifically belonging to the imidazole-thiazole family of fused ring systems. Multiple chemical suppliers, including BLD Pharm, AK Scientific, and ABCR, list this compound in their catalogs with consistent identification parameters, confirming its established identity in the chemical marketplace.

The compound is also assigned MDL number MFCD09865013, which serves as an additional unique identifier within the MDL Information Systems database. This dual identification system ensures accurate tracking and specification across different chemical information platforms. The consistency of these identifiers across multiple independent sources validates the compound's well-established chemical identity and structural characterization.

Molecular Structure and Formula

The molecular formula of this compound is C₁₁H₉Br₃N₂S, indicating a complex structure containing eleven carbon atoms, nine hydrogen atoms, three bromine atoms, two nitrogen atoms, and one sulfur atom. This formula reflects the presence of the hydrobromide salt form, which accounts for the third bromine atom in addition to the two bromine substituents on the organic framework. The molecular weight is precisely calculated as 440.98 grams per mole, making it a moderately sized organic molecule within the pharmaceutical and research compound category.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as Br.BrC1=C(N2CCN=C2S1)C1=CC=C(Br)C=C1, which provides a text-based description of the molecular connectivity. This notation clearly indicates the positioning of bromine atoms at specific locations within the molecular framework, including one bromine attached to the thiazole ring, another on the para-position of the phenyl ring, and the third as part of the hydrobromide salt. The International Chemical Identifier Key POCBKVZNGNCICJ-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure.

Structural Parameter Value Source
Molecular Formula C₁₁H₉Br₃N₂S
Molecular Weight 440.98 g/mol
SMILES Notation Br.BrC1=C(N2CCN=C2S1)C1=CC=C(Br)C=C1
InChI Key POCBKVZNGNCICJ-UHFFFAOYSA-N
MDL Number MFCD09865013

Physical Properties

The compound exhibits distinctive physical characteristics that reflect its molecular structure and intermolecular interactions. The melting point is reported to exceed 250 degrees Celsius, indicating substantial thermal stability and strong intermolecular forces within the crystalline structure. This elevated melting point is characteristic of compounds containing multiple halogen substituents and fused ring systems, which typically enhance molecular rigidity and crystalline packing efficiency. The high melting point also suggests the presence of hydrogen bonding interactions, likely involving the hydrobromide component and the nitrogen atoms within the heterocyclic framework.

Storage recommendations specify maintenance in sealed containers under dry conditions at room temperature, indicating moderate stability under ambient conditions but sensitivity to moisture. These storage requirements reflect the hygroscopic nature often associated with hydrobromide salts and the potential for hydrolytic degradation of the bromine-carbon bonds under humid conditions. The compound appears as a solid material at room temperature, consistent with its high melting point and molecular weight characteristics.

Propiedades

IUPAC Name

2-bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2S.BrH/c12-8-3-1-7(2-4-8)9-10(13)16-11-14-5-6-15(9)11;/h1-4H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCBKVZNGNCICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)Br)C3=CC=C(C=C3)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656481
Record name 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172759-40-8
Record name 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Análisis Bioquímico

Biochemical Properties

2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s interaction with these enzymes involves binding to their active sites, thereby blocking their catalytic functions. Additionally, this compound can form complexes with proteins, altering their conformation and affecting their biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation. This modulation of gene expression can lead to changes in cellular metabolism, impacting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to the active sites of enzymes, leading to their inhibition. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the compound. Additionally, this compound can interact with DNA, causing changes in its structure and affecting gene expression. These interactions can result in the activation or repression of specific genes, ultimately influencing cellular processes such as proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage.

Actividad Biológica

2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, molecular structure, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Molecular Structure and Properties

The molecular formula for this compound is C11H9Br3N2SC_{11}H_9Br_3N_2S with a molecular weight of 440.98 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Structural Characteristics

  • IUPAC Name : 2-bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
  • CAS Number : 1172759-40-8
  • Melting Point : >250 °C

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole nucleus exhibit notable antimicrobial properties. The thiazole ring is essential for this activity as it disrupts bacterial lipid biosynthesis and other cellular processes.

Case Study Findings :
A study evaluated the antimicrobial activity of various derivatives of thiazole compounds against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives showed promising activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

CompoundAntimicrobial ActivityComparison Standard
d1Effective against E. coliNorfloxacin
d6Effective against S. aureusFluconazole

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

Research Findings :
A study using the Sulforhodamine B (SRB) assay indicated that this compound significantly inhibits cell proliferation in MCF7 cells. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer progression .

CompoundCell Line TestedIC50 (µM)Reference Standard
d7MCF7155-Fluorouracil
d6MCF720Doxorubicin

The biological activity of this compound is attributed to its ability to interact with specific biological targets within microbial and cancer cells. The thiazole moiety plays a critical role in these interactions by influencing the compound's binding affinity and selectivity towards target proteins.

Comparación Con Compuestos Similares

Chemical Profile :

  • IUPAC Name : 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide
  • Molecular Formula : C₁₁H₉Br₃N₂S
  • Molecular Weight : 440.98 g/mol
  • CAS No.: 1172759-40-8
  • Physical Properties : Melting point >250°C; stored at room temperature; classified as irritant .

This brominated imidazothiazole derivative is commercially available (e.g., Santa Cruz Biotechnology, sc-306980) but lacks detailed pharmacological data in public literature .

Comparison with Structural Analogs

Structural Similarities and Differences

Core Structure : All analogs share the 5,6-dihydroimidazo[2,1-b]thiazole scaffold, but substituents vary (Table 1):

Compound Name Substituents Molecular Formula Key Features
Target Compound 2-Br, 3-(4-BrC₆H₄) C₁₁H₉Br₃N₂S High halogen content; planar aromaticity
3-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole 3-(4-ClC₆H₄) C₁₁H₉ClN₂S Chlorine substitution; antifungal activity
DR-1 (Antimicrobial Agent) R-configuration at C6; substituent varies (undisclosed in evidence) Undisclosed Chiral center; DNA gyrase inhibition
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 6-(4-BrC₆H₄); 5-CHO C₁₂H₈BrN₃OS Aldehyde group; potential for further derivatization
3-(4-Fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole 3-(4-FC₆H₄CH₂); fused thiadiazole ring C₁₄H₁₀BrFN₄S Fluorine-enhanced bioactivity; antimicrobial use

Key Observations :

  • Halogen Impact : Bromine in the target compound may enhance membrane permeability and target binding compared to chlorine or fluorine analogs .

Pharmacological Activity Comparison

Antimicrobial Activity :

  • Target Compound: No direct MIC data; structurally similar DR-1 (R-enantiomer) shows MIC₉₀ = 8–64 µg/mL against MRSA, with low cytotoxicity (IC₅₀ > 128 µg/mL) and TI ≈ 5 .
  • 3-(4-Chlorophenyl) Analog : Exhibits MIC = 15.625 µg/mL against Candida albicans, outperforming Furacilin .
  • Fluorinated Thiadiazole () : Enhanced thermal stability and antimicrobial efficacy due to fluorine’s electronegativity.

Mechanistic Insights :

  • DNA Gyrase Inhibition : DR-1 inhibits S. aureus DNA gyrase (IC₅₀ = 2.3–7.5 µg/mL) . The target compound’s bromine atoms may facilitate similar interactions but require validation.
  • Antioxidant Activity: Phenol-substituted analogs (e.g., 4e-g in ) inhibit 97% of DPPH radicals, whereas brominated derivatives like the target compound lack reported antioxidant data.

Métodos De Preparación

Synthesis of the Thiazolium Bromide Intermediate

  • The starting compound, 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide , is prepared by reacting 2-amino-thiazole derivatives with 4-bromobenzoyl methyl ketones under controlled conditions as described by Robert et al..

Formation of Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate Hydrobromide

  • This intermediate is synthesized by cyclization of the thiazolium bromide with ethyl bromoacetate under reflux in ethanol, producing the hydrobromide salt form, which facilitates purification and stability.

Conversion to 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide

  • The ethyl ester is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding acetohydrazide derivative, which serves as a versatile intermediate for further functionalization.

Synthesis of Substituted Acetohydrazides via Condensation with Cycloalkyl Ketones

  • The acetohydrazide is refluxed with cyclic ketones in ethanol for approximately 6 hours, leading to the formation of 6-(4-bromophenyl)-N2-(substituted or non-substituted cycloalkylidene)imidazo[2,1-b]thiazole-3-acetohydrazides. The reaction mixture is cooled, filtered, and purified by crystallization or washing with warm ethanol.

Preparation of Acetamides via Reaction with Mercaptoacetic or Mercaptopropionic Acid

  • The acetohydrazides are suspended in anhydrous benzene, and mercaptoacetic acid or 2-mercaptopropionic acid is added. The mixture is refluxed for 6 hours with a Dean-Stark apparatus to remove water and drive the reaction forward. After concentration and neutralization with sodium bicarbonate solution, the product is cooled to solidify, filtered, washed, dried, and purified by crystallization or ethanol elution to yield the final acetamide derivatives.

Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Formation of thiazolium bromide Standard procedure by Robert et al. Not specified Starting material for cyclization
2 Cyclization to ethyl imidazo[2,1-b]thiazole hydrobromide Reflux in ethanol Not specified Hydrobromide salt formation
3 Hydrazide formation Reflux with hydrazine hydrate in ethanol Not specified Intermediate for further derivatization
4 Condensation with cyclic ketones Reflux in ethanol, 6 h Not specified Produces substituted acetohydrazides
5 Acetamide formation Reflux in benzene, Dean-Stark trap, 6 h Not specified Final step to functionalized derivatives

Note: Specific yields for each step may vary depending on substrate and exact conditions; literature reports yields typically in moderate to good range (60-90%) for analogous compounds.

Additional Synthetic Insights

  • The use of hydrobromide salt formation is critical for isolating stable, crystalline products suitable for further reactions and characterization.
  • Reflux conditions in ethanol and benzene are standard, with careful control of temperature and reaction time to optimize conversion.
  • The Dean-Stark apparatus is employed to continuously remove water formed during acetamide synthesis, driving the reaction to completion.
  • Purification typically involves crystallization from ethanol or washing steps to ensure high purity.

Summary Table of Preparation Methods

Compound Starting Material(s) Key Reagents Solvent Conditions Product Type
Thiazolium bromide 2-aminothiazole, 4-bromobenzoyl methyl ketone - - As per Robert et al. Intermediate salt
Ethyl imidazo[2,1-b]thiazole hydrobromide Thiazolium bromide, ethyl bromoacetate - Ethanol Reflux Hydrobromide salt
Acetohydrazide derivative Ethyl ester hydrobromide Hydrazine hydrate Ethanol Reflux Hydrazide intermediate
Substituted acetohydrazides Acetohydrazide, cyclic ketones - Ethanol Reflux 6 h Condensation products
Acetamides Acetohydrazides, mercaptoacetic acid or 2-mercaptopropionic acid - Benzene Reflux 6 h, Dean-Stark Functionalized derivatives

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via cyclocondensation of imidazolidine-2-thione with α-bromoketones (e.g., phenacyl bromides) under microwave-assisted conditions (85°C, 10 minutes in ethanol), yielding ~90% purity . For scalability, traditional reflux methods (ethanol, 80°C, 2–3 hours) are also effective, with yields up to 85% . Critical parameters include:

  • Solvent choice : Ethanol ensures solubility of intermediates.
  • Temperature control : Microwave radiation accelerates reaction kinetics without side-product formation .
  • Purification : HPLC or vacuum drying minimizes impurities .

Basic: How is the antimicrobial activity of this compound assessed against multidrug-resistant bacteria?

Answer:
Antimicrobial efficacy is evaluated using:

  • Microdilution broth assays : Test against S. aureus (MRSA ATCC 33591, BAA-44, VISA ATCC 700699) in 96-well plates. MIC90 values (8–64 µg/mL) are determined by OD600 measurements after 24-hour incubation .
  • Control benchmarks : Furacilin (MIC = 31.25 µg/mL) is used for antifungal comparison, with the compound showing superior activity (MIC = 15.625 µg/mL) against Candida albicans .

Advanced: How does stereochemistry (R vs. S enantiomers) influence antimicrobial efficacy and cytotoxicity?

Answer:

  • R enantiomers exhibit 2-fold lower MIC90 values against MRSA BAA-44 compared to S enantiomers due to enhanced DNA gyrase inhibition .
  • Cytotoxicity : R enantiomers (e.g., DR-1) show IC50 > 128 µg/mL in HEK cells, with a therapeutic index (TI) of 5, indicating low toxicity .
  • Mechanistic divergence : R configurations improve bacterial membrane penetration, while S enantiomers display higher hemolytic potential .

Advanced: What computational methods elucidate the antioxidant mechanism and molecular interactions?

Answer:

  • DFT calculations : Predict electrostatic potential maps and radical cation formation via single-electron transfer (SET). Compounds like 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol inhibit 97% of DPPH radicals .
  • Docking studies : Human peroxiredoxin 5 and S. aureus DNA gyrase (PDB: 3U2A) models reveal hydrogen bonding with Thr173 and π-π stacking with catalytic tyrosine residues .

Basic: What analytical techniques confirm structural integrity and purity post-synthesis?

Answer:

  • LC-MS : Validates molecular weight (e.g., 373.22 g/mol) and purity (>85%) .
  • 1H NMR/IR : Confirms bromophenyl substitution and imidazothiazole ring formation .
  • TLC : Monitors reaction progression using acetone/hexane (3:7) mobile phase .

Advanced: How does the compound inhibit bacterial DNA gyrase, and what assays validate this?

Answer:

  • Supercoiling assay : DR-1 inhibits S. aureus DNA gyrase (IC50 = 3.75 µg/mL) by binding the ATPase domain, preventing DNA negative supercoiling. Dose-dependent inhibition is quantified via agarose gel electrophoresis .
  • Control comparisons : Ciprofloxacin (32 µg/mL) serves as a positive control, while relaxed pHOT-1 plasmid confirms assay specificity .

Advanced: What in vivo models evaluate therapeutic potential, and how translatable are the results?

Answer:

  • Wax moth larvae (Galleria mellonella) : DR-1 (5× MIC) increases survival by 60% in MRSA-infected larvae (p < 0.0075), correlating with murine infection models due to conserved innate immune pathways .
  • Dosage : 10× MIC (160 µg/mL) shows no hemolysis (<2%), supporting mammalian safety .

Advanced: How are discrepancies in MIC values across studies resolved?

Answer:

  • Strain variability : MIC90 for S. aureus ranges from 8–64 µg/mL due to differences in efflux pump expression (e.g., NorA in BAA-44) .
  • Methodological factors : Broth microdilution (CLSI guidelines) standardizes testing, but variations in inoculum density (OD600 = 0.001 vs. 0.005) impact results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.